Methyl 4-(2-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate
Description
Methyl 4-(2-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate is a complex organic molecule featuring a benzo[b]thiophene core linked to a hydroxypropylamino-oxoacetamido moiety and a methyl benzoate ester.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-21(27,17-11-14-5-3-4-6-16(14)29-17)12-22-18(24)19(25)23-15-9-7-13(8-10-15)20(26)28-2/h3-11,27H,12H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJYTGBNAQUBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the electrophilic cyclization of appropriate precursors to form the benzothiophene ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of amides or other substituted esters.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases. Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]thiophene Derivatives with Ester Functionalization
Compounds in –4 share the benzo[b]thiophene core but differ in substituents and ester groups. Key comparisons include:
Key Observations :
- Ester Groups : The target compound’s methyl benzoate ester contrasts with bulkier diethyl or dibenzyl esters in analogs. Smaller esters (e.g., dimethyl in 5er) correlate with lower melting points (78–80°C vs. 125–127°C for dibenzyl), suggesting reduced crystallinity due to weaker van der Waals interactions .
- Substituent Effects: Chloro or methoxy groups on benzothiazole (e.g., 5jc in ) enhance stereochemical stability, as seen in enantiomeric purity >99% for 5hc .
Quinoline-Based Esters with Piperazine Linkers
describes methyl benzoate esters with quinoline-piperazine scaffolds (e.g., C1–C7). While structurally distinct from the target compound, these share ester functionalization and aromatic systems:
Key Observations :
- Synthetic Yields: Quinoline derivatives (C1–C7) are synthesized in 75–82% yields, comparable to benzo[b]thiophene analogs (75–82% in –4), suggesting efficient coupling strategies for aromatic esters .
- Functional Group Impact: The target’s oxoacetamido group may confer distinct reactivity (e.g., nucleophilic acyl substitution) compared to quinoline’s electron-deficient carbonyl-piperazine system.
Methyl Benzoate Derivatives in Agrochemicals
–7 highlights methyl benzoate esters used as herbicides (e.g., tribenuron-methyl). Though pharmacologically distinct, these share ester motifs:
| Compound (Example) | Functional Groups | Application |
|---|---|---|
| Tribenuron-methyl | Sulfonylurea, methoxy-triazine | Herbicide |
| Target Compound | Benzo[b]thiophene, oxoacetamido | Not reported |
Research Findings and Data Trends
- Stereochemical Purity : Benzo[b]thiophene derivatives with 6-chloro substituents (e.g., 5hc) achieve >99% enantiomeric purity using Q catalysts, outperforming methoxy analogs (80%) . This underscores the role of electron-withdrawing groups in stabilizing stereocenters.
- Spectroscopic Consistency : ¹H NMR signals for benzo[b]thiophene protons (δ 7.2–7.8 ppm) and ester methyl groups (δ 3.6–3.9 ppm) are consistent across analogs, validating structural assignments .
Biological Activity
Methyl 4-(2-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's chemical structure is characterized by the presence of a benzo[b]thiophene moiety, which is associated with various biological activities. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2034355-84-3 |
| Molecular Formula | C21H20N2O5S |
| Molecular Weight | 412.5 g/mol |
Target of Action : The compound primarily targets cancer cells, leveraging the unique structural features of the benzo[b]thiophene ring to exert its effects.
Mode of Action :
- Anticancer Activity : this compound has been shown to inhibit cancer cell proliferation and induce apoptosis through intrinsic pathways, potentially involving mitochondrial dysfunction and activation of caspases .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokine production and modulate immune responses.
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, effective against various bacterial strains, indicating potential therapeutic applications in infectious diseases .
In Vitro Studies
Recent studies have demonstrated the cytotoxic effects of this compound on human tumor cell lines. For instance:
- Cytotoxicity Assays : Utilizing the Sulforhodamine B (SRB) assay, the compound displayed significant cytotoxicity with IC50 values comparable to established chemotherapeutics such as doxorubicin against breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 4-(...) | MCF-7 | 17.16 ± 1.54 |
| Methyl 4-(...) | HCT-116 | 16.19 ± 1.35 |
Case Studies
In a series of experiments involving synthetic analogs of thiophene derivatives, researchers found that modifications to the benzo[b]thiophene structure significantly enhanced anticancer activity. For example:
Q & A
Basic: What are the key considerations for synthesizing Methyl 4-(2-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate?
Methodological Answer:
Synthesis involves sequential coupling reactions. First, prepare the benzo[b]thiophene-derived hydroxypropylamine intermediate via nucleophilic substitution of 2-(benzo[b]thiophen-2-yl)-2-hydroxypropylamine with a protected oxoacetate group. Next, couple this intermediate with methyl 4-aminobenzoate using carbodiimide-mediated amidation (e.g., EDC/HOBt). Purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water. Monitor reaction progress via TLC and confirm intermediates using LC-MS .
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Use a combination of:
- 1H/13C NMR : Identify peaks for the benzo[b]thiophene aromatic protons (δ 7.2–7.8 ppm), amide NH (δ 8.1–8.3 ppm), and methyl ester (δ 3.8–3.9 ppm).
- HPLC-MS : Confirm molecular ion [M+H]+ at m/z 439.2 (calculated) with >95% purity.
- FT-IR : Verify carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹).
Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric consistency .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodological Answer:
Apply Design of Experiments (DoE) to test variables:
- Factors : Temperature (25–60°C), solvent polarity (DMF vs. THF), catalyst loading (EDC: 1.2–2.0 eq.), and reaction time (12–24 hrs).
- Response Surface Methodology (RSM) identifies optimal conditions. For example, ICReDD’s approach combines quantum chemical calculations (e.g., transition state modeling) with experimental validation to minimize trial-and-error .
- Byproduct analysis : Use LC-MS to track side reactions (e.g., ester hydrolysis) and adjust pH or solvent drying protocols .
Advanced: What computational strategies predict the compound’s reactivity or stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the amide and ester groups to assess hydrolysis susceptibility.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to predict degradation pathways.
- Reaction Path Search Tools : Software like GRRM or Gaussian identifies low-energy pathways for side reactions (e.g., intramolecular cyclization). Validate predictions with accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced: How to design experiments to evaluate biological activity while ensuring safety?
Methodological Answer:
- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HepG2) with dose ranges (1–100 µM) and controls (DMSO vehicle).
- Safety Protocols : Follow OSHA guidelines for handling amides/thiophenes. Use fume hoods, PPE, and emergency showers per and .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites .
Advanced: How to resolve contradictions in spectroscopic or bioactivity data?
Methodological Answer:
- Data Triangulation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare to structurally similar compounds (e.g., methyl 4-acetamido-2-hydroxybenzoate in ).
- Statistical Analysis : Use ANOVA to assess biological replicates. If IC50 values vary between assays, test for assay interference (e.g., compound aggregation via dynamic light scattering) .
Advanced: What catalytic systems enhance selectivity in large-scale synthesis?
Methodological Answer:
- Heterogeneous Catalysis : Screen metal-organic frameworks (MOFs) like UiO-66-NH2 for amidation efficiency.
- Membrane Reactors : Integrate continuous-flow systems with ceramic membranes to separate intermediates in real-time, reducing purification steps (see CRDC subclass RDF2050104) .
Advanced: How to study environmental degradation products of this compound?
Methodological Answer:
- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solution and analyze degradation products via HRMS.
- QSAR Modeling : Predict ecotoxicity using software like EPI Suite, focusing on hydrolysis products (e.g., benzoic acid derivatives). Validate with OECD 301F ready biodegradability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
